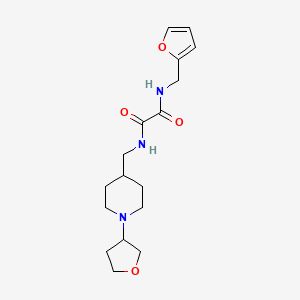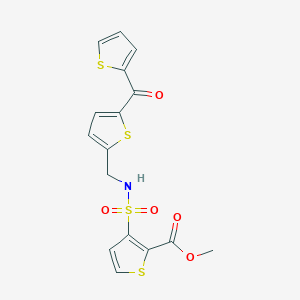
methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene-related compounds often involves multi-step reactions, incorporating techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry for structural confirmation. For example, a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was synthesized and analyzed using these methods, confirming its structure in the C2/c monoclinic space group (Ramazani et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives is critical for understanding their chemical behavior. The single crystal X-ray diffraction method is a common approach for determining the precise structure of these compounds, providing essential data on bond lengths, angles, and molecular orientation. The study by Ramazani et al. (2011) is a prime example of this analysis technique in action.
Chemical Reactions and Properties
Thiophene compounds participate in a wide range of chemical reactions, including cycloadditions, halogenations, and nucleophilic substitutions, depending on their functional groups. The synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from 3-(phenylthio)-4-acyl-3-sulfolenes illustrates the reactivity of thiophene derivatives in [4 + 2] cycloaddition reactions (Tso et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Palladium‐Catalyzed Arylation : A study by Bheeter et al. (2013) demonstrated the use of thiophene-2-carboxylates for palladium-catalyzed direct regiospecific arylation. This method allows for the coupling of thiophene derivatives with aryl/heteroaryl bromides under in situ decarboxylation, leading to 5-arylated thiophene derivatives with potential for further modification and application in various fields, including material science and pharmacology (Bheeter, Bera, & Doucet, 2013).
Cross-Dehydrogenative Coupling : The cross-dehydrogenative coupling (CDC) of thiophenols with active methylene compounds, promoted by Cs2CO3 and using air as the oxidant, was explored by Chen et al. (2017). This process facilitates the construction of carbon–sulfur bonds, leading to α-sulfenylated carbonyl compounds, showcasing the compound's utility in synthetic chemistry (Chen, Wang, Wen, Huang, Yan, & Zeng, 2017).
Material Science and Photodegradation
Photochemical Degradation of Oil Components : Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components, specifically methylated benzothiophenes. Their work provides insights into the environmental fate of thiophene-containing compounds following oil spills, elucidating the oxidative degradation pathways leading to simpler sulfur-containing acids (Andersson & Bobinger, 1996).
Safety And Hazards
While specific safety and hazard information for “methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is not available in the retrieved resources, it is generally recommended to handle organic compounds with care, avoiding contact with skin and eyes, and inhalation of vapors .
Zukünftige Richtungen
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
methyl 3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S4/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCNJUBCWXCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

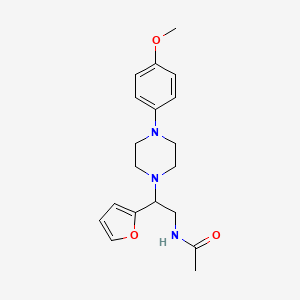
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)
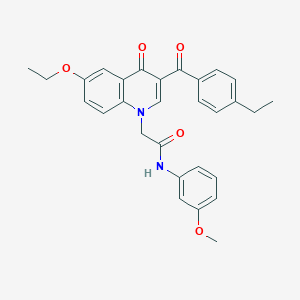
![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)
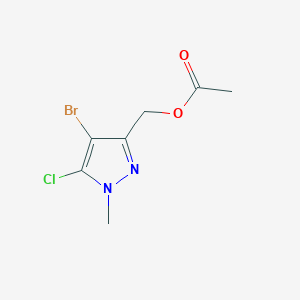
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
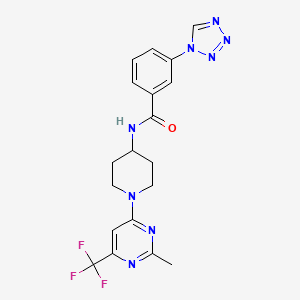
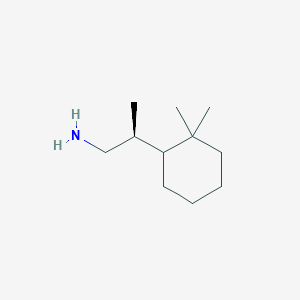
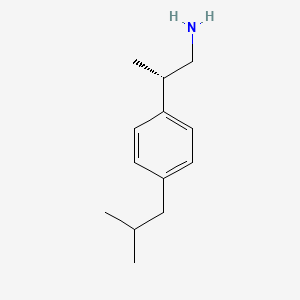
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
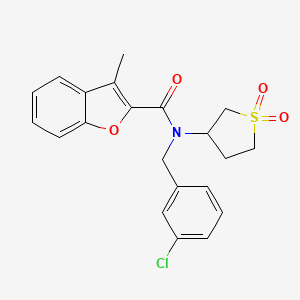
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
